LY 233053

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LY 233053 beinhaltet die Bildung eines Piperidinrings und die Einführung einer Tetrazol-Einheit. Die wichtigsten Schritte umfassen:

Bildung des Piperidinrings: Dies kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorstufen erreicht werden.

Einführung der Tetrazol-Gruppe: Die Tetrazol-Gruppe kann durch eine Cycloadditionsreaktion zwischen einem Azid und einem Nitril eingeführt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungstechniken umfassen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LY 233053 unterliegt hauptsächlich:

Substitutionsreaktionen: Aufgrund des Vorhandenseins von funktionellen Gruppen wie dem Tetrazol und der Carbonsäure kann es an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, insbesondere am Piperidinring.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Oxidation: Als Oxidationsmittel können Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene Derivate von this compound mit unterschiedlichen funktionellen Gruppen liefern .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Neuroprotection :

- LY 233053 has demonstrated significant neuroprotective effects in various animal models of central nervous system ischemia. In studies involving rabbits, the compound effectively reduced neurological damage, highlighting its potential for therapeutic use in conditions like stroke.

- Seizure Management :

- Behavioral Studies :

Case Study 1: Neuroprotective Effects in Ischemia

A study conducted on rabbits evaluated the efficacy of this compound in reducing neurological damage following induced ischemia. The results indicated that administration of the compound significantly mitigated neuronal loss compared to control groups, suggesting its potential application in clinical settings for stroke management.

Case Study 2: Anticonvulsant Activity

In a controlled experiment with neonatal rats, researchers assessed the anticonvulsant properties of this compound. The findings revealed that doses of 5 mg/kg significantly prolonged the onset of tonic convulsions induced by N-methyl-D-aspartate, providing evidence for its use as a potential anticonvulsant agent .

Data Tables

| Compound | Type | NMDA Receptor IC50 | Unique Features |

|---|---|---|---|

| This compound | Competitive Antagonist | 107 ± 7 nM | High selectivity for NMDA receptors |

| Dizocilpine | Non-competitive Antagonist | Varies | Potent effects on NMDA receptors |

| Memantine | Competitive Antagonist | Varies | Clinically used for Alzheimer's |

Wirkmechanismus

LY 233053 exerts its effects by competitively inhibiting the NMDA receptor, a type of glutamate receptor. By blocking the receptor, this compound prevents the influx of calcium ions into neurons, thereby modulating synaptic transmission and plasticity. This mechanism is crucial for its anticonvulsant and neuroprotective properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

LY 235959: Ein weiterer kompetitiver NMDA-Rezeptor-Antagonist mit ähnlichen pharmakologischen Eigenschaften.

Memantin: Ein nicht-kompetitiver NMDA-Rezeptor-Antagonist, der zur Behandlung der Alzheimer-Krankheit eingesetzt wird.

Dizocilpin (MK-801): Ein potenter nicht-kompetitiver NMDA-Rezeptor-Antagonist, der in der Forschung verwendet wird

Einzigartigkeit

LY 233053 ist einzigartig aufgrund seiner spezifischen Bindungsaffinität und kompetitiven Hemmung des NMDA-Rezeptors. Im Gegensatz zu nicht-kompetitiven Antagonisten wie Memantin und Dizocilpin konkurriert this compound direkt mit Glutamat um die Bindung an den Rezeptor, was einen anderen Wirkmechanismus und möglicherweise unterschiedliche therapeutische Anwendungen bietet .

Biologische Aktivität

LY 233053 is a compound primarily recognized for its role as a competitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, which is crucial in various neurological processes. This article details the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 125546-04-5

- Molecular Weight : 249.3 g/mol

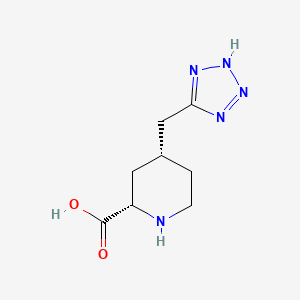

- Structure : this compound is characterized by its bicyclic structure, which enhances its binding affinity to NMDA receptors.

This compound acts as a competitive antagonist at the NMDA receptor with an IC50 value of approximately 7 nM , indicating high potency. It selectively inhibits NMDA receptors without significant affinity for AMPA or kainate receptors at concentrations up to 10 µM . This selectivity is crucial for minimizing side effects associated with broader receptor antagonism.

Anticonvulsant and Antiepileptic Effects

Research indicates that this compound exhibits significant anticonvulsant properties. In various animal models, it has been shown to reduce seizure activity effectively. The compound's efficacy in preventing seizures suggests its potential therapeutic application in epilepsy management .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively:

- Absorption : Rapid absorption post-administration.

- Distribution : Widely distributed in body tissues with a preference for brain tissue due to its ability to cross the blood-brain barrier.

- Metabolism : Primarily metabolized in the liver.

- Elimination : Excreted mainly through urine.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively blocks NMDA receptor-mediated currents. For example, experiments showed that when applied simultaneously with NMDA, this compound resulted in a significant reduction of inward current responses, confirming its antagonistic action .

In Vivo Studies

A notable study involved administering this compound to rodent models experiencing induced seizures. Results indicated a marked decrease in seizure frequency and duration compared to control groups, supporting its use as an anticonvulsant agent .

Data Summary

| Parameter | Value |

|---|---|

| IC50 (NMDA Receptor) | 7 nM |

| Affinity for AMPA/Kainate | None at 10 µM |

| Anticonvulsant Efficacy | Significant |

| Primary Route of Elimination | Urinary |

Eigenschaften

Molekularformel |

C8H13N5O2 |

|---|---|

Molekulargewicht |

211.22 g/mol |

IUPAC-Name |

(2S,4R)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid |

InChI |

InChI=1S/C8H13N5O2/c14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t5-,6+/m1/s1 |

InChI-Schlüssel |

FAAVTENFCLADRE-RITPCOANSA-N |

Isomerische SMILES |

C1CN[C@@H](C[C@@H]1CC2=NNN=N2)C(=O)O |

Kanonische SMILES |

C1CNC(CC1CC2=NNN=N2)C(=O)O |

Synonyme |

4-((2H-tetrazol-5-yl)methyl)piperidine-2-carboxylic acid 4-(2H-tetrazol-5-ylmethyl)-2-piperidinecarboxylic acid LY 233053 LY 235723 LY-235723 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.